Covalent Sortase A Inhibition: A Specific Molecular Mechanism for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (CAS 63405-68-5)
The compound 3,3'-(1,4-phenylene)diacrylaldehyde (DCA) was specifically selected and confirmed as a covalent inhibitor of Sortase A (SrtA), a key virulence enzyme in Staphylococcus aureus. The study demonstrates a clear, target-specific mechanism of action that is not a general property of all α,β-unsaturated aldehydes, but is enabled by the compound's specific conjugated bis-aldehyde structure [1]. The binding and inhibition of SrtA were confirmed via high-resolution mass spectrometry and proteomics, establishing a high-value differentiation point for research applications [1].
| Evidence Dimension | Covalent Target Engagement |
|---|---|
| Target Compound Data | Confirmed covalent modification of Sortase A catalytic residue Cys184 [1]. |
| Comparator Or Baseline | Cinnamaldehyde (mono-α,β-unsaturated aldehyde) - No data reported for specific covalent SrtA inhibition in the study's comparative context [1]. |
| Quantified Difference | Specific target engagement confirmed for DCA; comparator data not available, indicating a distinct functional profile. |
| Conditions | In vitro biochemical assay with purified Sortase A, analysis by LC-MS/MS and proteomics [1]. |
Why This Matters
This identifies DCA as a unique chemical probe for studying anti-virulence strategies and Sortase A biology, a function not available from simpler, more common aldehydes.
- [1] Wang, J., et al. (2025). Covalent sortase A inhibitor, α, β-unsaturated aldehydes, prevents Staphylococcus aureus infection. Microbial Pathogenesis. DOI: 10.1016/j.micpath.2025.107197 View Source
